Pro-Calcitriol PTAD Adduct

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

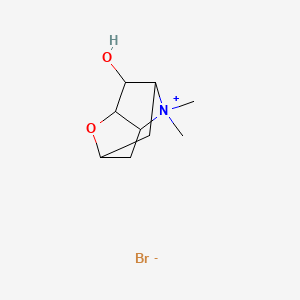

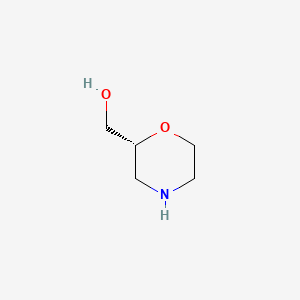

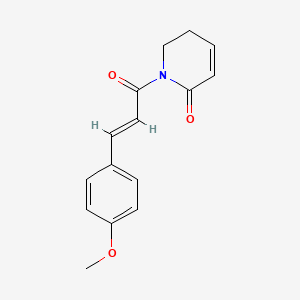

Pro-Calcitriol PTAD Adduct is a compound with the molecular formula C35H49N3O5 . It is used in pharmaceutical testing .

Synthesis Analysis

The synthesis of Pro-Calcitriol PTAD Adduct involves the use of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) in the derivatization process . The PTAD adducts of 24,25(OH)2D3-3G and -24G also gave a characteristic product ion indicating the conjugation position .

Molecular Structure Analysis

The molecular weight of Pro-Calcitriol PTAD Adduct is 591.78100 g/mol . The exact mass is 591.36700 .

Chemical Reactions Analysis

The PTAD adducts of 24,25(OH)2D3-3G and -24G were subjected to methylation and then derivatized with PTAD . The combination of the derivatization with PTAD and methylation improved the detection limit in both the positive- and negative-ion modes .

Physical And Chemical Properties Analysis

The physical and chemical properties of Pro-Calcitriol PTAD Adduct include a molecular weight of 591.78100 and a molecular formula of C35H49N3O5 .

Applications De Recherche Scientifique

Biochemistry

Field

Biochemistry

Results

The method achieved a limit of detection of 18 fmol for CLAs and significantly increased the reversed-phase liquid chromatography separation selectivity for biologically active CLA isomers .

Pharmacology

Field

Pharmacology

Results

The PTAD adduct demonstrated inhibitory effects in solid tumors with reduced calcemic effects, indicating its potential as a therapeutic agent .

Toxicology

Field

Toxicology

Results

This method provides a powerful bioanalytical tool for the verification of exposures, outlining procedures for measuring adducts and suggesting future use in detection and verification .

Analytical Chemistry

Field

Analytical Chemistry

Results

The method identified vitamin D3 oxidation products in simulated whole milk powder, contributing to the understanding of vitamin D3 stability in fortified foods .

Food Science

Field

Food Science

Results

The study successfully identified vitamin D3 oxidation products, aiding in the fortification process and ensuring the stability of vitamin D3 in food products .

Environmental Science

Field

Environmental Science

Results

The identification of these oxidation products helps in understanding the mechanism of vitamin D3 degradation and plays a crucial role in minimizing it, thus contributing to environmental health and safety .

These applications demonstrate the versatility of Pro-Calcitriol PTAD Adduct in various scientific fields, contributing significantly to research and development in each area.

Endocrinology

Field

Endocrinology

Results

The studies suggest that these prodrugs may have a beneficial therapeutic utility over the treatment with active forms of vitamin D3, although further research is needed to clarify their detailed characteristics .

Oncology

Field

Oncology

Results

The broader growth inhibitory potential of PT19c has been observed, indicating its potential as a therapeutic agent in various cancer types, including breast, renal, ovarian, lung, colon, leukemia, prostate, melanoma, and central nervous system cancers .

Orientations Futures

Propriétés

IUPAC Name |

(1R,2S,5S,6R,10R,11R,13R,15R)-11,13-dihydroxy-5-[(2S)-6-hydroxy-6-methylheptan-2-yl]-6,10-dimethyl-18-phenyl-16,18,20-triazahexacyclo[13.5.2.01,9.02,6.010,15.016,20]docos-21-ene-17,19-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H49N3O5/c1-22(10-9-16-31(2,3)43)25-13-14-26-32(25,4)17-15-27-33(5)28(40)20-24(39)21-34(33)18-19-35(26,27)38-30(42)36(29(41)37(34)38)23-11-7-6-8-12-23/h6-8,11-12,18-19,22,24-28,39-40,43H,9-10,13-17,20-21H2,1-5H3/t22-,24-,25-,26-,27?,28+,32+,33-,34-,35+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVRCZEWXGQLAHF-PCWXYXIBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCC3C24C=CC5(C3(C(CC(C5)O)O)C)N6N4C(=O)N(C6=O)C7=CC=CC=C7)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCCC(C)(C)O)[C@@H]1CC[C@H]2[C@@]1(CCC3[C@@]24C=C[C@]5([C@@]3([C@@H](C[C@@H](C5)O)O)C)N6N4C(=O)N(C6=O)C7=CC=CC=C7)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H49N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

591.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 131700724 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzenesulfonic acid, 4-chloro-2-[2-[4,5-dihydro-3-methyl-5-oxo-1-(3-sulfophenyl)-1H-pyrazol-4-yl]diazenyl]-5-methyl-, ammonium salt (1:2)](/img/structure/B1146094.png)

![Tert-butyl N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]carbamate](/img/structure/B1146108.png)